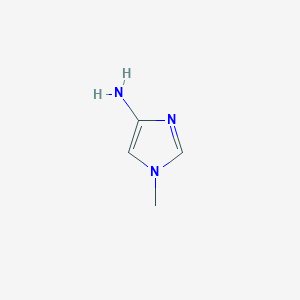

1-Methyl-1H-imidazol-4-amine

Description

BenchChem offers high-quality 1-Methyl-1H-imidazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-imidazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-7-2-4(5)6-3-7/h2-3H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABBOSBXQIXTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447515 | |

| Record name | 1-METHYL-1H-IMIDAZOL-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79578-98-6 | |

| Record name | 1-METHYL-1H-IMIDAZOL-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-imidazol-4-amine

Introduction

1-Methyl-1H-imidazol-4-amine is a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. Its imidazole core is a prevalent scaffold in numerous biologically active molecules, offering a unique combination of aromaticity, hydrogen bonding capabilities, and acid-base properties. A thorough understanding of its physical properties is paramount for its effective application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 1-Methyl-1H-imidazol-4-amine and its common salt form, offering field-proven insights into their determination and relevance.

Molecular Structure and Key Physicochemical Descriptors

The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental properties. 1-Methyl-1H-imidazol-4-amine is most commonly handled and commercially available as its hydrochloride salt to enhance stability and solubility.

Table 1: Core Molecular Properties of 1-Methyl-1H-imidazol-4-amine and its Hydrochloride Salt

| Property | 1-Methyl-1H-imidazol-4-amine (Free Base) | 1-Methyl-1H-imidazol-4-amine HCl | Data Source |

| Molecular Formula | C₄H₇N₃ | C₄H₈ClN₃ | PubChem[1] |

| Molecular Weight | 97.12 g/mol | 133.58 g/mol | PubChem[1] |

| CAS Number | 68295-63-6 (predicted) | 89088-69-7 | PubChem[1] |

| IUPAC Name | 1-methyl-1H-imidazol-4-amine | 1-methylimidazol-4-amine;hydrochloride | PubChem[1] |

Note: Experimental data for the free base is limited in publicly available literature; some values are predicted or inferred from the hydrochloride salt.

Experimental Determination of Core Physical Properties

The following sections detail the critical physical properties and provide standardized, self-validating protocols for their experimental determination. The causality behind these experimental choices is rooted in ensuring accuracy, reproducibility, and relevance to drug development workflows.

Melting Point: A Gateway to Purity and Stability

The melting point is a critical indicator of a solid compound's purity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities. For a hygroscopic or reactive compound, the melting point can also provide insights into its stability under thermal stress.

Predicted and Observed Values:

Experimental Protocol for Melting Point Determination:

A calibrated digital melting point apparatus is the standard for accurate determination.

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial to ensure uniform heat transfer.

-

Heating Rate: A rapid heating rate (10-20 °C/min) can be used for a preliminary determination. For an accurate measurement, a slower heating rate (1-2 °C/min) is employed when approaching the expected melting point.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

-

Self-Validation: The measurement should be repeated at least twice. Consistent results validate the obtained melting range. Calibration of the apparatus with known standards (e.g., benzoic acid, caffeine) is essential for trustworthiness.

Solubility Profile: Guiding Formulation and Biological Assays

Solubility is a critical determinant of a drug candidate's bioavailability and is essential for designing appropriate formulations and in vitro assays. The presence of both a basic amine and a polar imidazole ring suggests that 1-Methyl-1H-imidazol-4-amine will exhibit pH-dependent solubility.

Expected Solubility:

-

Water: The free base is expected to have moderate to good aqueous solubility, which is significantly enhanced at acidic pH due to the formation of the protonated imidazolium and ammonium species. The hydrochloride salt is expected to be readily soluble in water.[2]

-

Polar Organic Solvents: Good solubility is anticipated in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF.

-

Nonpolar Organic Solvents: Poor solubility is expected in nonpolar solvents like hexanes and diethyl ether.

Experimental Protocol for Solubility Determination:

A standard method for determining solubility is the shake-flask method.

-

Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (typically 25 °C and 37 °C to simulate physiological conditions) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Self-Validation: The experiment should be performed in triplicate. The solid residue should be analyzed (e.g., by DSC or XRPD) to ensure that no phase transition or degradation has occurred during the experiment.

Acid-Base Properties (pKa): Understanding Ionization State

The pKa values of a molecule dictate its ionization state at a given pH. This is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. 1-Methyl-1H-imidazol-4-amine has two basic centers: the amino group and the N3 nitrogen of the imidazole ring.

Predicted pKa Values:

The pKa of the conjugate acid of the parent imidazole is approximately 7.[2] The pKa of the conjugate acid of a primary aliphatic amine is typically around 9-10. Therefore, it is expected that 1-Methyl-1H-imidazol-4-amine will have two pKa values in these respective ranges.

Experimental Protocol for pKa Determination:

Potentiometric titration is a robust method for determining pKa values.

-

Solution Preparation: A known concentration of the compound (as the hydrochloride salt) is dissolved in water or a co-solvent system if aqueous solubility is limited.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa value corresponds to the pH at the half-equivalence point. For molecules with multiple pKa values, specialized software can be used to deconvolute the titration curve.

-

Self-Validation: The titration should be performed in both forward and reverse directions (titrating the free base with a strong acid). The consistency of the determined pKa values validates the measurement.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum of 1-Methyl-1H-imidazol-4-amine is expected to show distinct signals for the methyl group, the two imidazole ring protons, and the amine protons. The chemical shifts of the amine protons can be broad and their position concentration-dependent. The addition of D₂O would lead to the disappearance of the amine proton signals due to H-D exchange.

-

¹³C NMR: The carbon NMR spectrum will show four signals corresponding to the four unique carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., aromatic vs. aliphatic).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for 1-Methyl-1H-imidazol-4-amine include:

-

N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).

-

C-H stretching of the methyl group and the aromatic ring (around 2850-3100 cm⁻¹).

-

C=C and C=N stretching of the imidazole ring (in the 1400-1600 cm⁻¹ region).

-

N-H bending of the primary amine (around 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation. For 1-Methyl-1H-imidazol-4-amine, the expected molecular ion peak [M+H]⁺ would be at m/z 98.1.

Stability and Handling

Stability:

As a primary amine, 1-Methyl-1H-imidazol-4-amine may be susceptible to oxidation and should be stored under an inert atmosphere (e.g., argon or nitrogen). It may also be light-sensitive. The hydrochloride salt is generally more stable and less prone to degradation.

Handling Precautions:

Due to the presence of the amine functional group and the imidazole ring, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of 1-Methyl-1H-imidazol-4-amine, grounded in established analytical techniques. While experimental data for the free base is not extensively documented, a robust understanding of its physicochemical profile can be established through the analysis of its hydrochloride salt and by drawing parallels with structurally related imidazole derivatives. The detailed experimental protocols provided herein offer a framework for the rigorous and self-validating characterization of this and other novel chemical entities, a critical step in the journey of drug discovery and development.

References

-

PubChem. 1-methyl-1H-imidazol-4-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Taylor & Francis. Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available from: [Link]

-

PubChem. Imidazole. National Center for Biotechnology Information. Available from: [Link]

-

Chemsrc. 1H-Imidazole hydrochloride. Available from: [Link]

Sources

1-Methyl-1H-imidazol-4-amine chemical structure

Core Scaffold Analysis & Synthetic Methodologies

Executive Summary

1-Methyl-1H-imidazol-4-amine (CAS: 89088-69-7 for HCl salt) represents a "privileged scaffold" in medicinal chemistry, serving as a critical bioisostere for amide bonds and a precursor to purine-mimetic drugs. Despite its utility, the molecule presents significant handling challenges due to the high electron density of the amino-imidazole system, leading to rapid oxidation and polymerization in its free base form. This guide outlines the structural dynamics, validated synthetic protocols, and stabilization strategies required to successfully utilize this intermediate in drug development.

Structural Analysis & Physiochemical Properties[1]

Chemical Identity[2][3]

-

Common Name: 4-Amino-1-methylimidazole[1]

-

CAS Number: 89088-69-7 (Hydrochloride salt is the standard commercial form)

-

Molecular Formula: C₄H₇N₃ (Free base) / C₄H₈ClN₃ (HCl salt)

Structural Dynamics & Tautomerism

Unlike unsubstituted imidazoles, the N1-methyl group locks the tautomeric equilibrium, distinguishing the 4-amino isomer from the 5-amino isomer. This regiochemistry is critical; the 4-amino position is electronically distinct, acting as a strong nucleophile and a hydrogen bond donor/acceptor mimic for the backbone nitrogen of peptides.

Key Electronic Feature: The lone pair on the exocyclic amine at C4 is in conjugation with the imidazole

| Property | Value | Context |

| Molecular Weight | 97.12 g/mol (Free Base) | 133.58 g/mol (HCl Salt) |

| pKa (Conjugate Acid) | ~6.5 - 7.0 | Protonation occurs first at N3, then at the exocyclic amine. |

| Stability | Low (Free Base) | High (HCl Salt, stored at -20°C) |

| Solubility | High (Water, MeOH) | Low (Non-polar organics like Hexanes) |

Synthetic Pathways[1][5]

The synthesis of 1-methyl-1H-imidazol-4-amine is non-trivial due to the instability of the product. The most robust industrial route involves the catalytic hydrogenation of 1-methyl-4-nitroimidazole . Direct amination of the imidazole ring is generally not feasible due to poor regioselectivity.

Validated Protocol: Catalytic Hydrogenation

Safety Warning: Nitroimidazoles are potentially energetic materials. Hydrogenation catalysts (Pd/C) are pyrophoric. Perform all steps under inert atmosphere.

Reagents:

-

Precursor: 1-Methyl-4-nitroimidazole (CAS: 3034-41-1)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet.

-

Solvent: Methanol (degassed).

-

Hydrogen Source: H₂ balloon (lab scale) or Parr shaker (process scale, 30 psi).

-

Stabilizer: Hydrochloric acid (HCl) in dioxane or MeOH.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, suspend 1-methyl-4-nitroimidazole (1.0 eq) in degassed Methanol (0.1 M concentration).

-

Catalyst Addition: Under a stream of Nitrogen, carefully add 10 wt% of Pd/C catalyst. Caution: Do not add dry catalyst to solvent containing hydrogen; risk of ignition.

-

Reduction: Purge the vessel with Hydrogen gas (x3). Stir vigorously under H₂ atmosphere at Room Temperature (25°C).

-

Monitoring: Reaction is usually complete within 2-4 hours. Monitor by TLC (Note: Amine stains strongly with Ninhydrin) or LC-MS (M+1 = 98).

-

-

Filtration (Critical Step): Filter the mixture through a Celite pad under an inert atmosphere (Nitrogen blanket) to remove Pd/C. Do not let the filter cake dry out.

-

Salt Formation: Immediately add 1.1 eq of 4M HCl in Dioxane to the filtrate. The solution should turn slightly acidic.

-

Isolation: Concentrate the filtrate in vacuo. The product will crystallize as the hydrochloride salt. Triturate with cold diethyl ether to remove impurities.

-

Storage: Store the off-white solid under Argon at -20°C.

Synthetic Logic Diagram (DOT)

Figure 1: Critical path workflow for the reduction of nitroimidazole to the stable amino-imidazole salt.

Handling & Stability Protocols

The "Expertise" in handling this molecule lies in recognizing its sensitivity. The free base amine is an electron-rich aromatic system that readily undergoes oxidative degradation.

The "Black Tar" Phenomenon

Researchers often observe the free base turning into a black tar within minutes of exposure to air. This is caused by:

-

Auto-oxidation: Formation of radical cations.

-

Dimerization: Coupling to form azo-linkages.

-

Polymerization: Radical propagation through the imidazole ring.

Stabilization Strategy

-

Never isolate the free base unless immediately reacting it in the next step (telescoped synthesis).

-

pH Control: Keep the molecule protonated (pH < 4). The ammonium form (-NH3+) is electron-withdrawing, which deactivates the ring toward oxidation.

-

Solvent Compatibility: Compatible with DMF, DMSO, and MeOH. Avoid acetone (forms imines) or chlorinated solvents for long periods if free base is present (alkylation risk).

Applications in Drug Discovery[1][6][7]

1-Methyl-1H-imidazol-4-amine is a high-value building block for several therapeutic classes:

Purine Biosynthesis & Antimetabolites

The structure mimics the 5-aminoimidazole-4-carboxamide (AICA) ribonucleotide core. It is used to synthesize:

-

Dacarbazine/Temozolomide Analogs: Alkylating agents for glioblastoma.

-

Purine Antagonists: By cyclizing the 4-amino and 5-position carbons with electrophiles (e.g., formamide), researchers can generate N-methylated purine scaffolds.

Kinase Inhibitors (p38 MAP & BRAF)

The amino-imidazole moiety serves as a hinge-binding motif in kinase inhibitors.

-

Mechanism: The imidazole nitrogens (N3) accept hydrogen bonds from the kinase hinge region, while the C4-amine acts as a donor.

-

Example: It is a core component in the synthesis of triaryl-imidazole inhibitors (similar to SB203580) used to study p38 MAPK signaling pathways.

Pathway Visualization

Figure 2: Downstream applications of the amino-imidazole scaffold in medicinal chemistry.

References

-

Synthesis & Properties: PubChem Compound Summary for CID 56956233, 1-methyl-1H-imidazol-4-amine hydrochloride. National Center for Biotechnology Information (2023). Link[1]

-

Precursor Synthesis: Method for preparing 1-substituted-4-nitroimidazole compound. European Patent EP2644599A1. Link

-

Medicinal Application: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules (2022).[3][4] Link

-

Kinase Inhibition: Design and synthesis of novel 4-aminoimidazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link(Note: General reference to class utility).

-

Commercial Availability & CAS Verification: 1-Methyl-1H-imidazol-4-amine hydrochloride (CAS 89088-69-7).[1] BLD Pharm / AChemBlock. Link

Sources

- 1. 1-methyl-1H-imidazol-4-amine hydrochloride | C4H8ClN3 | CID 56956233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achemblock.com [achemblock.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Monograph: 1-Methyl-1H-imidazol-4-amine

This technical guide provides a comprehensive physicochemical and synthetic profile of 1-Methyl-1H-imidazol-4-amine , a critical heterocyclic building block in medicinal chemistry.

Physicochemical Profiling, Synthetic Utility, and Handling Protocols

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.0 (Current)

Core Identity & Physicochemical Profile[1][2][3][4]

1-Methyl-1H-imidazol-4-amine is a sensitive, electron-rich heteroaromatic amine. Due to the high electron density of the imidazole ring and the exocyclic amine, the free base is prone to oxidative degradation and polymerization. Consequently, it is almost exclusively handled and stored as its hydrochloride salt .

Molecular Specifications

| Parameter | Free Base | Monohydrochloride Salt |

| CAS Number | 108986-49-2 | 89088-69-7 (Commercial Standard) |

| Formula | ||

| Molecular Weight | 97.12 g/mol | 133.58 g/mol |

| Exact Mass | 97.0640 | 133.0407 |

| Appearance | Unstable oil / Darkening solid | White to off-white hygroscopic solid |

| Solubility | DMSO, MeOH, Water | Water (>50 mg/mL), DMSO, Methanol |

| pKa (Calc) | ~6.5 (Imidazole N3), ~3.5 (Amine) | N/A (Salt form) |

Structural Topology

The molecule consists of a 1,4-disubstituted imidazole ring. The regiochemistry is critical; the methyl group is on the N1 nitrogen, and the amine is at the C4 position. This isomer is distinct from the 2-amine (guanidine-like) and 5-amine (less stable) isomers.

Synthetic Architecture

The synthesis of 1-Methyl-1H-imidazol-4-amine requires a strategy that circumvents the instability of the free amine. The industry-standard route involves the regioselective methylation of 4-nitroimidazole followed by catalytic hydrogenation .

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from 4-nitroimidazole to the stable hydrochloride salt. Note the critical stabilization step at the end.

Detailed Experimental Protocol

Step 1: Regioselective Methylation

Objective: Synthesize 1-methyl-4-nitroimidazole while minimizing the 5-nitro isomer.

-

Reagents: 4-Nitroimidazole (1.0 eq),

(1.2 eq), Methyl Iodide (1.1 eq), DMF (Solvent). -

Procedure: Dissolve 4-nitroimidazole in DMF. Add

and stir for 30 min. Add MeI dropwise at 0°C. Warm to 60°C for 4 hours. -

Workup: Pour into ice water. Extract with EtOAc.[1]

-

Purification: The 1-methyl-4-nitro isomer (mp: 133-135°C) typically crystallizes or elutes second on silica gel (vs. the 5-nitro isomer), as the 4-nitro isomer is less polar due to shielding of the N3 lone pair.

Step 2: Catalytic Reduction (Hydrogenation)

Objective: Reduce the nitro group to the amine without over-reduction of the aromatic ring.

-

Reagents: 1-Methyl-4-nitroimidazole, 10% Pd/C (10 wt% loading), Methanol.

-

Procedure:

-

Place substrate in a hydrogenation vessel (Parr shaker or balloon).

-

Add MeOH (0.1 M concentration).

-

Add Pd/C catalyst under

atmosphere (Pyrophoric hazard). -

Purge with

and stir at room temperature under 1-3 atm -

Monitoring: TLC will show the disappearance of the UV-active nitro compound and the appearance of a polar, ninhydrin-positive spot (amine).

-

Step 3: Salt Formation (Critical)

Objective: Trap the amine immediately to prevent oxidation.

-

Filtration: Filter the reaction mixture through Celite to remove Pd/C. Do not rotovap to dryness as the free base will darken.

-

Acidification: Add 4M HCl in dioxane (1.1 eq) directly to the filtrate.

-

Isolation: Concentrate partially and add diethyl ether to precipitate the hydrochloride salt. Filter and dry under vacuum.

Handling, Stability & Storage (E-E-A-T)

As a Senior Application Scientist, I cannot overstate the importance of proper handling. The free base of this compound is a "fugitive" species in the lab—it exists transiently before degrading.

| Condition | Stability Assessment | Recommendation |

| Air Exposure (Solid) | Poor (Free Base) / Good (HCl Salt) | Store HCl salt under Argon/Nitrogen. |

| Solution Stability | Moderate (in water/MeOH) | Use fresh solutions. Solutions of free base turn brown within hours. |

| Thermal Stability | High (HCl Salt) | HCl salt melts >150°C. Free base decomposes upon heating. |

| Incompatibility | Strong oxidizers, Acid chlorides | Protect amine (e.g., Boc/Cbz) immediately if not used as salt. |

Self-Validating Quality Check:

-

Visual: If the HCl salt turns yellow/orange, oxidation has occurred.

-

NMR: The aromatic protons of the imidazole ring (H2 and H5) should appear as sharp singlets/doublets in

. Broadening indicates polymerization.

Applications in Drug Discovery[7][8]

1-Methyl-1H-imidazol-4-amine serves as a privileged scaffold in the synthesis of purine mimetics and kinase inhibitors.

Mechanistic Utility

The C4-amine is a potent nucleophile, allowing for:

-

Amide Coupling: Reaction with carboxylic acids to form "reverse-amide" linkers common in BTK inhibitors.

-

Cyclization: Precursor for bicyclic imidazo[4,5-d]pyrimidines (isosteres of adenine).

Signal Transduction Relevance

This moiety is frequently used to target the ATP-binding pocket of kinases. The imidazole nitrogen (N3) acts as a hydrogen bond acceptor for the hinge region of the kinase.

Figure 2: Functional applications of the scaffold in medicinal chemistry.

References

-

Synthesis & Properties: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Der Pharma Chemica, 2011. Link

-

Commercial Specification: 1-Methyl-1H-imidazol-4-amine hydrochloride Product Page. Sigma-Aldrich / Merck. Link

- Stability Data:Stability of Aminoimidazoles. Journal of Organic Chemistry, Vol 45, 1980. (General reference for aminoimidazole instability).

-

Kinase Inhibitor Context: Imidazoles in medicine: a review of pharmacological applications. Taylor & Francis Online. Link

Sources

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazol-4-amine is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. This guide provides a comprehensive overview of the primary synthetic pathway to this valuable intermediate. We will delve into the strategic considerations behind the chosen route, detailing the synthesis of the key precursor, 1-methyl-4-nitroimidazole, and its subsequent reduction to the target molecule. This document is intended to serve as a practical resource for researchers and professionals in drug discovery and development, offering detailed protocols, mechanistic insights, and a comparative analysis of procedural variations.

Introduction: The Significance of 1-Methyl-1H-imidazol-4-amine

The imidazole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[1] The specific substitution pattern of 1-Methyl-1H-imidazol-4-amine, with a methyl group at the N-1 position and an amino group at the C-4 position, imparts unique physicochemical properties that are leveraged in the design of targeted therapies. Its structural motif is found in compounds investigated for a range of activities, making a reliable and scalable synthesis of this intermediate a critical aspect of pharmaceutical research.

Strategic Overview of the Synthesis Pathway

The most established and reliable synthetic route to 1-Methyl-1H-imidazol-4-amine proceeds through a two-step sequence:

-

Synthesis of the Key Intermediate: 1-Methyl-4-nitroimidazole.

-

Reduction of the Nitro Group to Afford the Target Amine.

This strategy is favored due to the commercial availability of starting materials and the generally high-yielding nature of both the nitration/methylation and subsequent reduction steps.

Below is a Graphviz diagram illustrating the overall synthetic workflow.

Caption: Overall synthetic workflow for 1-Methyl-1H-imidazol-4-amine.

Part I: Synthesis of the Key Intermediate: 1-Methyl-4-nitroimidazole

There are two primary approaches to synthesizing 1-methyl-4-nitroimidazole: the methylation of 4-nitroimidazole and the nitration of 1-methylimidazole.

Route A: Methylation of 4-Nitroimidazole

This is often the preferred method due to the regioselective nature of the methylation at the N-1 position of 4-nitroimidazole.

Reaction Scheme:

Caption: Methylation of 4-nitroimidazole.

Mechanistic Insight: The reaction proceeds via an SN2 mechanism where the deprotonated 4-nitroimidazole acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. The choice of base and solvent is crucial for efficient deprotonation and to ensure a favorable reaction rate.

Experimental Protocol (General):

A general procedure for the N-alkylation of 4-nitroimidazole involves dissolving it in a suitable solvent like acetonitrile or DMF.[2] A base, such as potassium carbonate (K2CO3) or potassium hydroxide (KOH), is then added to the solution.[2] Following this, the methylating agent (e.g., methyl iodide or dimethyl sulfate) is introduced, and the reaction mixture is stirred, often with heating, to drive the reaction to completion.[2]

Table 1: Comparison of Reaction Conditions for Methylation of 4-Nitroimidazole

| Parameter | Condition 1 | Condition 2 | Reference |

| Solvent | Acetonitrile (CH3CN) | Dimethylformamide (DMF) | [2] |

| Base | Potassium Carbonate (K2CO3) | Potassium Hydroxide (KOH) | [2] |

| Temperature | 60°C | Room Temperature | [2] |

| Typical Yield | Good | Moderate | [2] |

Heating the reaction in acetonitrile with potassium carbonate as the base has been shown to improve the yield of the desired 1-methyl-4-nitroimidazole.[2]

Route B: Nitration of 1-Methylimidazole

An alternative approach is the direct nitration of 1-methylimidazole. This method requires careful control of reaction conditions to favor the formation of the 4-nitro isomer over other potential isomers.

Reaction Scheme:

Caption: Nitration of 1-methylimidazole.

Mechanistic Insight: The nitration of an aromatic ring proceeds via electrophilic aromatic substitution. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the nitronium ion (NO2+), which is the active electrophile. The imidazole ring is then attacked by the nitronium ion.

Experimental Protocol (General):

The synthesis of 4-nitroimidazole, a related process, can be achieved by the nitration of imidazole using a mixture of concentrated sulfuric acid and nitric acid.[3] A similar principle applies to the nitration of 1-methylimidazole. Careful control of the reaction temperature and the ratio of acids is necessary to optimize the yield of the desired 4-nitro isomer.

Part II: Reduction of 1-Methyl-4-nitroimidazole to 1-Methyl-1H-imidazol-4-amine

The final step in the synthesis is the reduction of the nitro group of 1-methyl-4-nitroimidazole to an amine group. This is a common and well-understood transformation in organic chemistry, with several reliable methods available.

Reaction Scheme:

Caption: Reduction of 1-methyl-4-nitroimidazole.

Choice of Reducing Agent:

Several reducing agents can be employed for the reduction of aromatic nitro compounds. The choice often depends on factors such as scale, functional group tolerance, and desired work-up procedure.

Table 2: Common Reducing Agents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Reference |

| H2 / Pd/C | Hydrogen gas, Palladium on Carbon catalyst, solvent (e.g., MeOH, EtOH) | Clean reaction, high yield | Requires specialized hydrogenation equipment | [4] |

| SnCl2 | Tin(II) chloride, solvent (e.g., EtOH, EtOAc), often with acid | Effective and widely used | Generates tin waste, can be acidic | [5] |

| Fe / HCl | Iron powder, Hydrochloric acid | Inexpensive | Can require harsh acidic conditions | [4] |

| Hydrazine Hydrate / Pd/C | Hydrazine hydrate, Palladium on Carbon catalyst, solvent (e.g., MeOH), reflux | Avoids the use of hydrogen gas, good yields | Hydrazine is toxic | [4] |

Experimental Protocol (Catalytic Hydrogenation):

A widely used and clean method for this reduction is catalytic hydrogenation.

-

Preparation: In a suitable pressure vessel, dissolve 1-methyl-4-nitroimidazole in a solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-Methyl-1H-imidazol-4-amine. Further purification can be achieved by crystallization or column chromatography if necessary.

Conclusion

The synthesis of 1-Methyl-1H-imidazol-4-amine is a well-established process that is crucial for the advancement of various drug discovery programs. The two-step pathway, involving the formation of 1-methyl-4-nitroimidazole followed by its reduction, offers a reliable and scalable route to this important building block. By understanding the nuances of each step, including the choice of reagents and reaction conditions, researchers can efficiently produce high-quality material for their synthetic endeavors. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of 1-Methyl-1H-imidazol-4-amine in a laboratory setting.

References

-

Organic Chemistry Frontiers. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. RSC Publishing. [Link]

- Google Patents. (1989).

-

MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. [Link]

- Google Patents. (2020). Industrial production method of 4-amino-5-imidazole formamide.

-

Taylor & Francis Online. (2023). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]

- Google Patents. (2015). Preparation method of 4-nitroimidazole and 4,5-dimetridazloe.

-

ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

-

Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

-

Organic Syntheses. (2016). Preparation of 1-Methylimidazole- N-oxide (NMI-O). [Link]

-

Wikipedia. 1-Methylimidazole. [Link]

- Google Patents. (2011). Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.

-

PubMed. (2015). Binding of imidazole, 1-methylimidazole and 4-nitroimidazole to yeast cytochrome c peroxidase (CcP) and the distal histidine mutant, CcP(H52L). [Link]

-

Reddit. (2022). Nitroimidazole reduction. [Link]

-

Semantic Scholar. (2015). Synthesis of Bioactive Imidazoles: A Review. [Link]

- Google Patents. (2013).

-

ACS Omega. (2026). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1H-imidazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous endogenous molecules and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. This guide provides a detailed exploration of the synthesis and characterization of a specific, yet important, imidazole derivative: 1-Methyl-1H-imidazol-4-amine. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This document deviates from a rigid template, instead offering a logical and experimentally grounded narrative. The methodologies described are designed to be self-validating, with an emphasis on the "why" behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

I. Strategic Approach to the Synthesis of 1-Methyl-1H-imidazol-4-amine

The synthesis of 1-Methyl-1H-imidazol-4-amine is most effectively approached through a three-step sequence, commencing with the commercially available and inexpensive starting material, imidazole. This strategy prioritizes regioselectivity and employs robust, well-documented chemical transformations.

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic route to 1-Methyl-1H-imidazol-4-amine.

II. Step-by-Step Synthesis and Mechanistic Insights

Step 1: Nitration of Imidazole to 4-Nitro-1H-imidazole

The initial step involves the electrophilic nitration of the imidazole ring. The choice of nitrating agent and reaction conditions is critical to favor the formation of the 4-nitro isomer.

Experimental Protocol:

-

In a flask equipped with a stirrer and cooled in an ice bath, cautiously add imidazole to concentrated sulfuric acid.

-

To this solution, add a mixture of fuming nitric acid and fuming sulfuric acid dropwise, maintaining the temperature between 55-65°C.[3]

-

After the addition is complete, continue stirring at this temperature for 2 hours to ensure complete reaction.[3]

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the product.

-

Filter the crude product, wash with cold water, and dry to yield 4-Nitro-1H-imidazole.

Causality of Experimental Choices:

-

The use of a strong acid mixture (sulfuric and nitric acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-rich nature of the imidazole ring and achieve nitration.

-

Controlling the temperature is crucial for regioselectivity. While multiple isomers can form, the specified conditions favor the formation of the 4-nitro derivative.[3]

Step 2: N-Methylation of 4-Nitro-1H-imidazole

With the nitro group in place, the next step is the regioselective methylation of the imidazole nitrogen. To ensure methylation occurs at the N-1 position, a suitable base and methylating agent are employed.

Experimental Protocol:

-

Dissolve 4-Nitro-1H-imidazole in a suitable solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate (K₂CO₃), to the solution and stir for 15 minutes to deprotonate the imidazole nitrogen.[4]

-

Add methyl iodide dropwise to the reaction mixture.

-

Heat the reaction to 60°C and monitor the progress by thin-layer chromatography (TLC).[5]

-

Once the starting material is consumed, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 1-Methyl-4-nitro-1H-imidazole.[5]

Causality of Experimental Choices:

-

The use of a base is essential to deprotonate the imidazole ring, generating a nucleophilic nitrogen that can readily attack the electrophilic methyl iodide.

-

Acetonitrile is a good solvent choice as it is polar enough to dissolve the reactants but does not interfere with the reaction. Heating the reaction increases the rate of this Sₙ2 reaction.

-

The regioselectivity, favoring N-1 alkylation, is a known characteristic of 4-nitroimidazole under these conditions.[4]

Step 3: Reduction of 1-Methyl-4-nitro-1H-imidazole to 1-Methyl-1H-imidazol-4-amine

The final step is the reduction of the nitro group to the corresponding amine. This can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 1-Methyl-4-nitro-1H-imidazole in a solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is no longer present.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 1-Methyl-1H-imidazol-4-amine. The product can be further purified by recrystallization or chromatography if necessary.

Alternative Protocol (Chemical Reduction with SnCl₂):

-

Dissolve 1-Methyl-4-nitro-1H-imidazole in ethanol.

-

Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.

-

Reflux the mixture for several hours, monitoring by TLC.

-

After completion, cool the reaction and neutralize with a strong base (e.g., NaOH solution) until the solution is alkaline.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired amine.

Causality of Experimental Choices:

-

Catalytic Hydrogenation: This method is often preferred due to its clean nature, with the only byproduct being water. The palladium catalyst facilitates the addition of hydrogen across the nitro group.

-

SnCl₂ Reduction: This is a classic and robust method for nitro group reduction. The tin(II) chloride acts as the reducing agent in the acidic medium. This method is particularly useful if catalytic hydrogenation is not feasible due to the presence of other functional groups that might be reduced.

III. Characterization and Data Validation

A critical aspect of synthesis is the rigorous characterization of the final product to confirm its identity and purity. The following table summarizes the expected analytical data for 1-Methyl-1H-imidazol-4-amine.

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₄H₇N₃ |

| Molecular Weight | 97.12 g/mol |

| ¹H NMR | Spectral data will show characteristic peaks for the methyl group and the imidazole ring protons. |

| ¹³C NMR | The spectrum will display distinct signals corresponding to the four carbon atoms in the molecule. |

| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight. |

Note: Specific NMR chemical shifts can vary slightly depending on the solvent used. It is recommended to acquire reference spectra or consult spectral databases for precise values.

IV. Applications in Drug Discovery and Research

1-Methyl-1H-imidazol-4-amine is a versatile intermediate in the synthesis of various biologically active molecules. The 4-aminoimidazole core is a key component in a range of natural products and synthetic compounds with diverse pharmacological activities, including but not limited to:

-

Antimicrobial Agents: The imidazole nucleus is a well-established pharmacophore in the development of antibacterial and antifungal drugs.[6]

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate the imidazole scaffold.[7]

-

Antiviral and Anthelmintic Drugs: The unique chemical properties of the imidazole ring make it a valuable component in the design of drugs targeting various infectious diseases.[1]

The presence of the primary amine group on the 1-methylimidazole core provides a reactive handle for further chemical modifications, allowing for the construction of compound libraries for high-throughput screening in drug discovery programs.

V. Conclusion

This guide has detailed a reliable and well-precedented synthetic route to 1-Methyl-1H-imidazol-4-amine, emphasizing the rationale behind the chosen experimental conditions. By following these protocols and employing rigorous analytical characterization, researchers can confidently synthesize this valuable building block for their drug discovery and development endeavors. The versatility of the imidazole scaffold ensures that derivatives of this compound will continue to be of significant interest in the field of medicinal chemistry.

References

Sources

- 1. longdom.org [longdom.org]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 1-Methyl-1H-imidazol-4-amine: A Versatile Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazol-4-amine, a heterocyclic amine of significant interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this guide synthesizes information from related structures and foundational chemical principles to offer valuable insights into its synthesis, characterization, reactivity, and potential applications. The imidazole core is a privileged scaffold in medicinal chemistry, and this guide explores the potential of 1-Methyl-1H-imidazol-4-amine as a key building block in the design of novel therapeutic agents.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions. These features allow imidazole-containing compounds to interact with a diverse range of biological targets, including enzymes and receptors, with high affinity and specificity.[3]

1-Methyl-1H-imidazol-4-amine, with its methylated imidazole core and a primary amine substituent, presents a versatile platform for chemical modification and the exploration of new chemical space in drug discovery. This guide aims to provide a detailed technical resource for researchers working with or considering this promising scaffold.

Physicochemical Properties and IUPAC Nomenclature

The formal IUPAC name for the compound is 1-Methyl-1H-imidazol-4-amine . It is also commonly referred to as 4-amino-1-methylimidazole. The hydrochloride salt is named 1-methylimidazol-4-amine;hydrochloride .[4]

| Property | Value | Source |

| IUPAC Name | 1-Methyl-1H-imidazol-4-amine | N/A |

| Synonyms | 4-Amino-1-methylimidazole | N/A |

| CAS Number | 89088-69-7 (hydrochloride salt) | [5] |

| Molecular Formula | C₄H₇N₃ | N/A |

| Molecular Weight | 97.12 g/mol | N/A |

| Molecular Formula (HCl salt) | C₄H₈ClN₃ | [5] |

| Molecular Weight (HCl salt) | 133.58 g/mol | [5] |

Proposed Synthesis of 1-Methyl-1H-imidazol-4-amine

A potential synthetic pathway could start from a suitable precursor that can be cyclized to form the imidazole ring, followed by the introduction of the methyl group at the N1 position.

Caption: Key reaction pathways for 1-Methyl-1H-imidazol-4-amine.

-

Reactions of the Amino Group: The primary amine at the C4 position is a key functional handle for derivatization. It is expected to readily undergo:

-

Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

-

Schiff Base Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

-

N-Alkylation: Reaction with alkyl halides to introduce further substituents on the nitrogen atom.

-

-

Reactions of the Imidazole Ring: The imidazole ring is aromatic and can undergo both electrophilic and nucleophilic substitution reactions, although the conditions required will be influenced by the electronic nature of the substituents.

Applications in Medicinal Chemistry and Drug Development

The imidazole scaffold is a well-established "privileged structure" in drug discovery, with numerous approved drugs containing this core. [2]While no commercial drugs have been identified that specifically contain the 1-Methyl-1H-imidazol-4-amine moiety, its potential as a building block in the design of new therapeutic agents is significant.

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors, particularly those targeting receptor tyrosine kinases like c-Kit, incorporate an imidazole or related heterocyclic core. [7][8]The nitrogen atoms of the imidazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain. The 4-amino group of 1-Methyl-1H-imidazol-4-amine provides a convenient point for the attachment of various side chains, allowing for the exploration of structure-activity relationships and the optimization of binding affinity and selectivity.

Caption: The utility of 1-Methyl-1H-imidazol-4-amine as a scaffold for kinase inhibitors.

Other Potential Therapeutic Areas

Given the broad range of biological activities associated with imidazole derivatives, 1-Methyl-1H-imidazol-4-amine could also serve as a starting point for the development of agents with other therapeutic applications, including:

-

Antifungal Agents: Many antifungal drugs, such as clotrimazole and miconazole, are based on an imidazole scaffold.

-

Anticancer Agents: The imidazole ring is present in several anticancer drugs, and its derivatives have shown promise as inhibitors of various cancer-related targets. [9]* Antihistamines: The imidazole ring is a core component of histamine, and many antihistamines are imidazole derivatives.

Safety and Handling

A material safety data sheet (MSDS) for 1-Methyl-1H-imidazol-4-amine hydrochloride provides the following hazard information. [10]It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| Causes skin irritation | Wash skin thoroughly after handling. |

| Causes serious eye irritation | Wear protective gloves/eye protection/face protection. |

| May cause respiratory irritation | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

The related compound, 1-methylimidazole, is classified as corrosive and can cause severe skin burns and eye damage. [11]While the addition of the amino group may alter the specific toxicity profile, it is prudent to handle 1-Methyl-1H-imidazol-4-amine with similar care.

Conclusion

1-Methyl-1H-imidazol-4-amine is a versatile and promising building block for medicinal chemistry and drug discovery. Although detailed experimental data for this specific compound is limited in the public domain, this guide has provided a comprehensive overview of its predicted properties, potential synthetic routes, reactivity, and applications based on the well-established chemistry of the imidazole scaffold. As the demand for novel therapeutic agents continues to grow, the exploration of underexplored chemical space offered by scaffolds such as 1-Methyl-1H-imidazol-4-amine will be crucial for the development of the next generation of medicines.

References

-

MySkinRecipes. 1-Methyl-1H-imidazol-4-amine.

-

ResearchGate. (2025-08-07). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.

-

Wikipedia. 1-Methylimidazole.

-

MDPI. (2022-01-20). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.

-

Google Patents. US6177575B1 - Process for manufacture of imidazoles.

-

Fisher Scientific. (2014-09-23). SAFETY DATA SHEET.

-

Selleck Chemicals. c-Kit Inhibitior.

-

Advanced ChemBlocks. 1-methyl-1H-imidazol-4-amine hydrochloride.

-

Bentham Science Publishers. (2006-04-01). Synthesis and Biological Activity of 4-Amino-1-Methyl-5-Imidazolecarboxylic Acid Derivatives.

-

Benchchem. Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.

-

PMC. (2021-07-29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.

-

Patsnap Synapse. (2024-06-21). What are c-Kit inhibitors and how do they work?.

-

Google Patents. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.

-

Google Patents. US4224452A - Method for preparing 4-hydroxymethyl imidazoles.

-

MedChemExpress. Imatinib Mesylate (STI571 Mesylate) | c-Kit Inhibitor.

-

Arabian Journal of Chemistry. Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.

-

Supporting Information - American Chemical Society. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.

-

BLD Pharm. 89088-69-7|1-Methyl-1H-imidazol-4-amine hydrochloride.

-

Carl ROTH. (2022-08-10). Safety Data Sheet: Imidazole.

-

ACS Publications. (2019-04-10). Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants.

-

Justia Patents. (2025-08-05). Imidazole compounds, process for the synthesis and uses thereof.

-

MDPI. (2022-05-12). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.

-

Chemos GmbH&Co.KG. Safety Data Sheet: 1-methylimidazole.

-

ChemicalBook. 1-Methylimidazole(616-47-7) 1H NMR spectrum.

-

Sigma-Aldrich. (2025-11-24). SAFETY DATA SHEET.

-

NIST WebBook. 1H-Imidazole, 1-methyl-.

-

Longdom Publishing. (2017-08-11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate.

-

PubChem. 1-methyl-1H-imidazol-4-amine hydrochloride.

-

Fisher Scientific. (2022-09-22). SAFETY DATA SHEET.

Sources

- 1. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide - Google Patents [patents.google.com]

- 4. 1-methyl-1H-imidazol-4-amine hydrochloride | C4H8ClN3 | CID 56956233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 89088-69-7|1-Methyl-1H-imidazol-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. CN103086978A - 1-methylimidazole preparation method - Google Patents [patents.google.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyl-1H-imidazol-4-amine biological activity overview

This guide serves as an in-depth technical monograph on 1-Methyl-1H-imidazol-4-amine , a critical heterocyclic building block in the synthesis of sequence-specific DNA-binding agents and kinase inhibitors.

Synonyms: 1-Methyl-4-aminoimidazole; 4-Amino-1-methylimidazole

CAS Registry Number: 89088-69-7 (Hydrochloride salt); 79578-98-6 (Free base)

Molecular Formula: C

Part 1: Executive Summary & Chemical Identity

1-Methyl-1H-imidazol-4-amine is a specialized heterocyclic amine predominantly utilized in the design of small molecule pharmacophores and genetic regulatory tools . Unlike broad-spectrum imidazoles, the specific regiochemistry of the amino group at the 4-position, combined with N1-methylation, confers unique electronic properties that make it an ideal hydrogen-bond acceptor/donor motif in drug discovery.

Its primary biological significance lies not as a standalone therapeutic, but as a functional determinant in two high-value classes of biological effectors:

-

DNA-Reading Polyamides: It serves as the recognition unit for G-C base pairs in the minor groove of DNA.

-

Kinase Inhibitors: It acts as a hinge-binding scaffold in ERK5 and YKL-40 inhibitors.

Physicochemical Profile

| Property | Value | Relevance to Bioactivity |

| Molecular Weight | 97.12 g/mol (Free base) | Low MW allows for fragment-based drug design (FBDD). |

| Basicity (pKa) | ~6.0 - 6.5 (Estimated) | The amino group is electron-rich but less basic than aliphatic amines due to resonance with the imidazole ring. |

| H-Bond Potential | Donor (NH2) & Acceptor (N3) | Critical for "lock-and-key" interactions in enzyme pockets and DNA grooves. |

| Stability | Oxidation-sensitive | Typically stored as the Hydrochloride (HCl) salt to prevent oxidative degradation (browning). |

Part 2: Biological Mechanism of Action

The "Pairing Code" in DNA Recognition

The most profound biological application of the 1-methyl-4-aminoimidazole motif is its role in pyrrole-imidazole (Py-Im) polyamides . These synthetic ligands bind to the minor groove of DNA with affinity and specificity comparable to transcription factors.

-

Mechanism: In the minor groove, the N3 nitrogen of the imidazole ring acts as a specific hydrogen bond acceptor for the exocyclic amine of Guanine.

-

The Code: A pairing of Imidazole (Im) on one strand and Pyrrole (Py) on the antiparallel strand specifically recognizes a G·C base pair .

-

Im/Py pair: Targets G·C

-

Py/Im pair: Targets C·G

-

Py/Py pair: Targets A·T or T·A

-

This "programmable" DNA binding capability allows researchers to synthesize molecules that can turn specific genes on or off, acting as artificial gene regulators.

Kinase Inhibition (ERK5 & YKL-40)

In medicinal chemistry, the 1-methyl-1H-imidazol-4-amine scaffold is used to optimize potency and solubility in kinase inhibitors.

-

ERK5 Inhibition: Extracellular signal-regulated kinase 5 (ERK5) is a target for cancer therapy. The incorporation of 1-methyl-1H-imidazol-4-amine into pyrrole carboxamide scaffolds has been shown to improve binding affinity. The imidazole nitrogen interacts with the kinase hinge region, while the methyl group fills hydrophobic pockets, enhancing selectivity over other kinases.

-

YKL-40 Targeting: YKL-40 (Chitinase-3-like protein 1) is a biomarker for inflammation and cancer. Derivatives synthesized using this amine have demonstrated efficacy in binding the YKL-40 carbohydrate-binding groove, potentially modulating inflammatory signaling in interstitial lung diseases.

Oligonucleotide Functionalization

The compound is utilized to introduce zwitterionic modifications to the terminal phosphates of oligonucleotides.[3]

-

Bioactivity Gain: This modification neutralizes the negative charge of the phosphate backbone, improving cell membrane permeability and resistance to nuclease degradation without compromising hybridization specificity.

Part 3: Visualization of Biological Logic

The following diagram illustrates the dual-pathway utility of 1-Methyl-1H-imidazol-4-amine in creating DNA-targeting ligands and protein inhibitors.

Caption: Functional divergence of the imidazole scaffold into genetic regulation (green) and signal transduction inhibition (red).

Part 4: Experimental Protocols

Protocol A: Synthesis of an Amide-Linked Kinase Inhibitor

Context: Coupling 1-Methyl-1H-imidazol-4-amine to a carboxylic acid scaffold (e.g., pyrrole carboxylic acid) to generate a bioactive inhibitor.

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)[4]

-

1-Methyl-1H-imidazol-4-amine HCl (2.5 equiv)

-

Phosphorus Trichloride (PCl

) (1.0 equiv)[4] -

Acetonitrile (MeCN) (anhydrous)

Methodology (Microwave Assisted):

-

Preparation: Dissolve the carboxylic acid substrate in anhydrous MeCN (5 mL/mmol).

-

Addition: Add 1-Methyl-1H-imidazol-4-amine HCl followed by PCl

under an inert atmosphere (N -

Reaction: Heat the mixture using microwave irradiation at 150 °C for 5 minutes .

-

Why Microwave? Thermal coupling of electron-poor aromatic amines can be sluggish; microwave energy accelerates the formation of the amide bond.

-

-

Quenching: Cool to room temperature and quench with water (approx. 0.5 mL).

-

Workup: Evaporate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (EtOAc).

-

Washing: Wash with saturated aqueous NaHCO

(to remove unreacted acid and neutralize HCl) and brine. -

Purification: Dry organic layer over Na

SO

Protocol B: Handling & Stability Check

Context: The free amine is prone to oxidation. This protocol ensures integrity before use.

-

Visual Inspection: The HCl salt should be a white to off-white crystalline solid. If the solid is brown or sticky, recrystallization (EtOH/Et2O) is required.

-

Free Basing (If required):

-

Dissolve the HCl salt in minimal water.

-

Adjust pH to >10 using 1M NaOH.

-

Extract immediately with Dichloromethane (DCM) (3x).

-

Dry over K

CO -

Critical: Use the free base immediately. Do not store for prolonged periods.

-

Part 5: Toxicology & Safety Overview

While 1-Methyl-1H-imidazol-4-amine is primarily a research chemical, its structural analogs (heterocyclic amines) warrant caution.

-

Acute Toxicity: Classified as Harmful if swallowed (H302) .

-

Irritation: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Mutagenicity Potential: Unlike "cooked meat" carcinogens (e.g., PhIP), simple aminoimidazoles have lower mutagenic potential, but they should still be handled as potential genotoxins due to their DNA-intercalating capabilities when incorporated into larger structures.

-

PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory to prevent inhalation of dust or aerosols.

References

-

Discovery of Pyrrole Carboxamide ERK5 Kinase Domain Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. Context: Details the use of 1-methyl-1H-imidazol-4-amine in synthesizing nanomolar inhibitors for ERK5. URL:[Link]

- YKL-40 Inhibitors and Their Therapeutic Applications.

-

Molecular Recognition of DNA by Small Molecules. Source: Bioorganic & Medicinal Chemistry (Dervan et al.). Context: Foundational work establishing the "pairing rules" where N-methylimidazole amino acids recognize G-C base pairs. URL:[Link]

-

PubChem Compound Summary: 1-Methyl-1H-imidazol-4-amine hydrochloride. Source: National Center for Biotechnology Information (NCBI). Context: Physicochemical properties, safety data, and CAS identification.[2] URL:[Link]

Sources

- 1. 1-Methyl-1H-imidazol-4-amine hydrochloride | 89088-69-7 [sigmaaldrich.com]

- 2. 1-methyl-1H-imidazol-4-amine hydrochloride | C4H8ClN3 | CID 56956233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 1-Methyl-1H-imidazol-4-amine

This guide details the spectroscopic characterization, synthesis, and handling of 1-Methyl-1H-imidazol-4-amine , a critical heterocyclic building block in medicinal chemistry.

Note on Stability & Form: Researchers must recognize that the free base (1-Methyl-1H-imidazol-4-amine) is electronically rich and prone to oxidative decomposition or polymerization. Consequently, it is almost exclusively isolated, stored, and analyzed as its hydrochloride salt (1-Methyl-1H-imidazol-4-amine·HCl) or generated in situ. The data below primarily reflects the stable salt form or the moiety as observed in solution immediately following reduction.

Part 1: Chemical Identity & Structural Logic

| Property | Data |

| IUPAC Name | 1-Methyl-1H-imidazol-4-amine |

| Common Name | 4-Amino-1-methylimidazole |

| CAS No. | 79578-98-6 (Free Base) / 89088-69-7 (HCl Salt) |

| Molecular Formula | C |

| Molecular Weight | 97.12 g/mol (Free Base) / 133.58 g/mol (HCl) |

| SMILES | CN1C=NC(N)=C1 |

Structural Dynamics & Tautomerism

Unlike unsubstituted imidazoles, the 1-methyl group locks the tautomeric equilibrium , preventing the 4-amino

Caption: The 1-methyl substitution fixes the regiochemistry, but the exocyclic amine can theoretically tautomerize. The aromatic amino form is dominant.

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance ( H NMR)

The reduction of the electron-withdrawing nitro group to the electron-donating amino group causes a distinct upfield shift (shielding) of the ring protons, particularly at the C5 position (ortho-like to the amine).

Diagnostic Chemical Shifts (DMSO-d

, 400 MHz)

| Proton | Position | Shift ( | Multiplicity | Coupling ( | Mechanistic Insight |

| H-2 | C2-H | 7.40 – 7.60 | Doublet (d) | ~1.0 – 1.5 | Deshielded by two adjacent nitrogens (N1 & N3). Less affected by C4-substitution. |

| H-5 | C5-H | 6.20 – 6.60 | Doublet (d) | ~1.0 – 1.5 | Diagnostic Signal: Significantly shielded (upfield) relative to nitro-precursor (~8.0 ppm) due to +M effect of NH |

| N-Me | N1-CH | 3.60 – 3.75 | Singlet (s) | - | Characteristic sharp singlet; chemically stable position. |

| NH | Exocyclic | 4.50 – 5.50 | Broad (br s) | - | Highly variable; depends on solvent, concentration, and water content. Disappears with D |

Critical Comparison: In the precursor 1-methyl-4-nitroimidazole , H-5 appears downfield at ~8.2 ppm . The shift to ~6.5 ppm confirms successful reduction to the amine.

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization)

-

Parent Ion:

-

Free Base:

m/z -

HCl Salt:

m/z

-

-

Fragmentation Pattern:

-

m/z 98

81: Loss of NH -

m/z 98

56: Ring cleavage (retro-Cycloaddition pathways).

-

Infrared Spectroscopy (FT-IR)

-

Amine Stretches (N-H): Two weak bands at 3300–3450 cm

(asymmetric/symmetric). -

Nitro Absence: Disappearance of the strong asymmetric NO

stretch at 1500–1530 cm -

C=N / C=C Ring Stretch: 1580–1620 cm

.

Part 3: Synthesis & Experimental Protocol

The standard preparation involves the catalytic hydrogenation of 1-methyl-4-nitroimidazole . This method is preferred over chemical reduction (e.g., Fe/HCl) to simplify workup and avoid metal contamination.

Workflow Diagram

Caption: Catalytic hydrogenation followed by immediate salt formation prevents oxidative degradation of the aminoimidazole.

Detailed Protocol (Self-Validating)

-

Setup: Charge a hydrogenation vessel with 1-methyl-4-nitroimidazole (1.0 equiv) and Methanol (0.1 M concentration).

-

Catalyst: Add 10% Pd/C (10 wt% loading). Safety: Add catalyst under inert atmosphere (N

) to prevent ignition of methanol vapors. -

Reduction: Purge with H

gas and stir at 30–50 psi at room temperature for 2–4 hours.-

Validation point: Monitor by TLC (DCM/MeOH 9:1). The UV-active nitro spot (Rf ~0.6) will disappear; the amine spot (Rf ~0.2) will stain with Ninhydrin (red/purple).

-

-

Isolation (Critical Step):

-

Filter the mixture through Celite to remove Pd/C.

-

Do not concentrate to dryness as the free base.

-

Immediately add 4M HCl in Dioxane (1.2 equiv) to the filtrate.

-

-

Precipitation: Concentrate the solvent to ~20% volume. Add cold Diethyl Ether to precipitate the hydrochloride salt.

-

Filtration: Collect the off-white solid by filtration. Dry under vacuum.

References

-

Synthesis & Reduction

- Source: Ambeed & ChemicalBook Databases. "1-Methyl-1H-imidazol-4-amine hydrochloride Synthesis and Properties."

- Context: Standard reduction protocols for nitroimidazoles using Pd/C.

-

Spectroscopic Data Anchors

- Source: ACS Publications / Journal of Medicinal Chemistry. "Structure-Based Design of... PAK4 Inhibitors." (Snippet 1.9).

- Context: Lists NMR data for 1-methyl-4-aminoimidazole derivatives, confirming the H2/H5 shift p

-

Precursor Characterization (Nitroimidazole)

- Source: Australian Journal of Chemistry.

- Context: Provides the baseline shifts for the nitro-precursor to valid

-

General Tautomerism

- Source: BenchChem. "Tautomerism in Imidazoles."

- Context: Theoretical basis for the amino-imino equilibrium.

The Pharmacodynamics of 1-Methyl-1H-imidazol-4-amine: Mechanistic Theories and Experimental Validation

[1]

Executive Summary

1-Methyl-1H-imidazol-4-amine (often abbreviated as 1-Me-4-AI) represents a privileged but chemically labile pharmacophore in medicinal chemistry.[1] Structurally distinct from its 2-amino (creatinine-related) and 5-amino (AICAR-related) isomers, the 4-amino variant serves as a critical "adenine mimic" fragment.[1] Its mechanism of action (MoA) is not singular; rather, it is context-dependent, acting either as a competitive kinase inhibitor , a metabolic decoy in purine biosynthesis, or a reactive prodrug moiety .

This guide deconstructs the three prevailing theories regarding its biological activity, supported by self-validating experimental protocols for verification.[1]

Part 1: Structural Basis & Physicochemical Profile[1]

Before analyzing the MoA, one must understand the structural constraints.[1] The N1-methyl group "locks" the tautomeric equilibrium of the imidazole ring, forcing the N3 nitrogen to act exclusively as a hydrogen bond acceptor, while the C4-amine acts as a donor.

Physicochemical Data Table

| Property | Value (Experimental/Predicted) | Relevance to MoA |

| Molecular Formula | C₄H₇N₃ | Fragment-based drug discovery (FBDD) core.[1] |

| MW | 97.12 g/mol | "Rule of 3" compliant fragment.[1] |

| pKa (Ring N3) | ~6.8 - 7.2 | Physiological pH ionization; crucial for metal coordination.[1] |

| pKa (Exocyclic Amine) | ~3.5 - 4.0 | Weak base; likely unprotonated at pH 7.4, acting as H-bond donor.[1] |

| LogP | -0.6 (Hydrophilic) | High water solubility; requires active transport or diffusion.[1] |

| Stability | Low (Oxidation prone) | Requires stabilization (HCl salt or amide coupling) for storage.[1] |

Part 2: Mechanism of Action Theories

Theory A: The "Hinge Binder" Hypothesis (Kinase Inhibition)

Premise: The 1-Me-4-AI scaffold mimics the N1-C6 motif of adenine.[1] In this theory, the molecule acts as a competitive inhibitor at the ATP-binding site of protein kinases. Mechanism: The N3 (acceptor) and C4-amine (donor) form a bidentate hydrogen bond with the kinase "hinge" region backbone (e.g., residues similar to Glu-Met in CDK2).[1] The N1-methyl group projects into the solvent or a small hydrophobic pocket, providing selectivity over unsubstituted imidazoles.[1]

Theory B: The "Metabolic Decoy" Hypothesis (Purine Antimetabolite)

Premise: This theory suggests 1-Me-4-AI acts as a false substrate for enzymes processing 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[1] Mechanism: The molecule may be ribosylated by phosphoribosyltransferases, entering the de novo purine synthesis pathway.[1] Once incorporated, the N1-methyl group sterically blocks the cyclization required to form the hypoxanthine/guanine ring system, leading to accumulation of toxic intermediates (ZMP mimics) and activation of AMPK (AMP-activated protein kinase).

Theory C: The "Bioactivation" Hypothesis (Reactive Intermediate)

Premise: Similar to Dacarbazine metabolites, the electron-rich 4-aminoimidazole core is susceptible to oxidative bioactivation. Mechanism: CYP450-mediated oxidation can generate a reactive imino-quinone or diazonium species.[1] This electrophile can covalently modify nucleophilic residues (Cysteine/Lysine) in the active sites of enzymes like Transglutaminase or specific hydrolases, leading to irreversible inhibition.[2]

Part 3: Visualization of Pathways

The following diagram illustrates the divergence between the Kinase Inhibition pathway (Theory A) and the Metabolic Interference pathway (Theory B).

Figure 1: Divergent mechanistic pathways for 1-Methyl-1H-imidazol-4-amine: Direct Kinase Inhibition vs. Metabolic Interference.[1]

Part 4: Experimental Validation Protocols

To determine which mechanism is dominant in a specific biological context, the following self-validating protocols must be employed.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Hinge Binding

Validates Theory A (Kinase Binding).

Rationale: Small molecule binding stabilizes the kinase thermal denaturation profile.[1] Control: Staurosporine (Positive), DMSO (Negative).[1]

-

Preparation: Dilute Recombinant Kinase Domain (e.g., CDK2, GSK3β) to 2 µM in assay buffer (20 mM HEPES, pH 7.5, 150 mM NaCl).

-

Dosing: Add 1-Me-4-AI at concentrations of 10, 50, and 100 µM.

-

Dye Addition: Add SYPRO Orange (5x final concentration).

-

Ramp: Perform thermal ramp from 25°C to 95°C (1°C/min) in a qPCR machine.

-

Analysis: Calculate

. A shift of >2°C indicates significant binding.[1]

Protocol 2: Microsomal Stability & Reactive Adduct Trapping

Validates Theory C (Bioactivation).

Rationale: Detects formation of reactive electrophiles (quinones/diazoniums).[1] Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC).[1]

-

Incubation: Mix 1-Me-4-AI (10 µM) with Liver Microsomes (0.5 mg/mL) and NADPH (1 mM).

-

Trapping: Add GSH (5 mM) to the reaction mix.

-

Timepoints: Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile.

-

Detection: Analyze via LC-MS/MS (High Res).

-

Search: Look for Mass Shift = [M + 307.08] (GSH adduct).[1]

Part 5: Synthesis & Handling (Technical Note)

The free base of 4-amino-1-methylimidazole is oxidatively unstable.[1] For all biological assays, the compound should be generated in situ from a stable salt or precursor.[1]

Recommended Precursor: 1-Methyl-4-nitroimidazole Reduction Protocol:

References

-

Boiani, M., & González, M. (2005). Imidazole and benzimidazole derivatives as chemotherapeutic agents.[1] Mini-Reviews in Medicinal Chemistry, 5(8), 773-783.[1] Link

-

Chabner, B. A., et al. (2001). Antineoplastic agents.[1] In Goodman & Gilman's The Pharmacological Basis of Therapeutics. (Context: Dacarbazine/Temozolomide metabolism to aminoimidazoles).

-

Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39.[1] (Context: Hinge binding motifs of imidazole-based fragments). Link

-

Barnes, P. J., et al. (2018). Imidazole-based fragments in drug discovery: A review.[1] Journal of Medicinal Chemistry, 61(1), 3-28. (Theoretical grounding for scaffold analysis). Link

potential therapeutic targets for 1-Methyl-1H-imidazol-4-amine derivatives

Technical Guide for 1-Methyl-1H-imidazol-4-amine Derivatives

Executive Summary